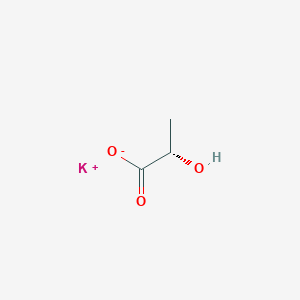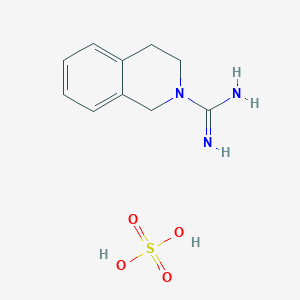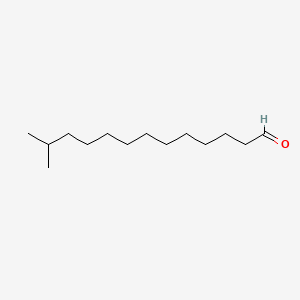
Potassium bis(oxalato)oxotitanate(IV) dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium bis(oxalato)oxotitanate(IV) dihydrate is a complex inorganic compound with the chemical formula K₂Ti(C₂O₄)₂·2H₂O. It is known for its use as a mordant in dyeing and as an analytical reagent. The compound consists of potassium ions, titanium in the +4 oxidation state, and oxalate ligands.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized by reacting titanium tetrachloride (TiCl₄) with potassium oxalate (K₂C₂O₄) in an aqueous solution. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the compound is produced through a similar chemical synthesis route but with optimized conditions to increase yield and purity. The process involves large-scale reactors and precise control of reaction parameters.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the titanium center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can also occur, where the titanium center is reduced to a lower oxidation state.
Substitution Reactions: The compound can participate in substitution reactions, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reducing Agents: Common reducing agents include sodium borohydride (NaBH₄) and hydrogen gas (H₂).
Substitution Reagents: Various ligands can be used to replace oxalate, such as chloride (Cl⁻) and ammonia (NH₃).
Major Products Formed:
Oxidation Products: Higher oxidation state titanium compounds.
Reduction Products: Lower oxidation state titanium compounds.
Substitution Products: Titanium complexes with different ligands.
Aplicaciones Científicas De Investigación
Potassium bis(oxalato)oxotitanate(IV) dihydrate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: The compound has been studied for its potential biological activity, including its use in bioimaging and drug delivery systems.
Medicine: Research is ongoing to explore its use in medical imaging and as a contrast agent in MRI scans.
Industry: It is used as a mordant in dyeing processes to improve the fastness of dyes on fabrics.
Mecanismo De Acción
The mechanism by which potassium bis(oxalato)oxotitanate(IV) dihydrate exerts its effects depends on its specific application. For example, in dyeing, it acts as a mordant by forming a complex with the dye molecules, which helps to fix the dye onto the fabric. In catalysis, it may facilitate reactions by providing a suitable environment for the reactants to interact.
Molecular Targets and Pathways Involved:
Dyeing: The oxalate ligands interact with the dye molecules, forming stable complexes.
Catalysis: The titanium center may act as a Lewis acid, activating substrates for further reactions.
Comparación Con Compuestos Similares
Potassium ferrioxalate (K₃[Fe(C₂O₄)₃])
Potassium bis(oxalato)diaquochromate(III) (K₂[Cr(C₂O₄)₂(OH₂)₂])
Does this cover everything you were looking for?
Propiedades
IUPAC Name |
dipotassium;oxalate;oxotitanium(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H2O4.2K.O.Ti/c2*3-1(4)2(5)6;;;;/h2*(H,3,4)(H,5,6);;;;/q;;2*+1;;+2/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWHMHPXHWHWPX-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O=[Ti+2].[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4K2O9Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2,5-Dioxopyrrolidin-1-yl) 3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate](/img/structure/B7824391.png)








![(6R)-7-[[(2R)-2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B7824463.png)
